molecular formula C10H20O2 B153622 Ethyl 6-methylheptanoate CAS No. 62337-58-0

Ethyl 6-methylheptanoate

Cat. No.: B153622
CAS No.: 62337-58-0
M. Wt: 172.26 g/mol
InChI Key: DOXQODVJBLUBKS-UHFFFAOYSA-N
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Description

Ethyl 6-methylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from 6-methylheptanoic acid and ethanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity odor and is commonly found in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-methylheptanoate can be synthesized through the esterification of 6-methylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:

6-methylheptanoic acid+ethanolH2SO4ethyl 6-methylheptanoate+water\text{6-methylheptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-methylheptanoic acid+ethanolH2​SO4​​ethyl 6-methylheptanoate+water

Industrial Production Methods: In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, the reaction can be catalyzed by acidic ion-exchange resins to facilitate the process.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 6-methylheptanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: It can participate in transesterification reactions with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: 6-methylheptanoic acid and ethanol.

    Reduction: 6-methylheptanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 6-methylheptanoate has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for gas chromatography and mass spectrometry.

    Biology: The compound is studied for its role in natural product biosynthesis and its interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug delivery systems.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products.

Mechanism of Action

The mechanism of action of ethyl 6-methylheptanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its behavior in biological systems.

Comparison with Similar Compounds

    Ethyl acetate: Known for its sweet, fruity odor and used as a solvent.

    Ethyl butyrate: Has a pineapple-like odor and is used in flavorings.

    Ethyl hexanoate: Possesses a fruity odor and is used in perfumes and flavorings.

Ethyl 6-methylheptanoate is unique due to its specific carbon chain structure, which imparts a distinct fruity fragrance that is different from the other esters mentioned.

Properties

IUPAC Name

ethyl 6-methylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXQODVJBLUBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457893
Record name Heptanoic acid, 6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62337-58-0
Record name Heptanoic acid, 6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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